3-Bromo-5-tert-butoxypyridine
Description
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
3-bromo-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h4-6H,1-3H3 |
InChI Key |
VADYVBSQBSJLJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 Tert Butoxypyridine
Precursor-Based Synthesis Approaches
The synthesis of 3-Bromo-5-tert-butoxypyridine can be achieved through several strategic pathways starting from different precursors. These methods include the alkoxylation of a hydroxypyridine, regioselective bromination of a tert-butoxypyridine, and nucleophilic substitution on a polybrominated pyridine (B92270).
Conversion from 3-Bromo-5-hydroxypyridine (B18002) via Alkoxylation Reactions
One common and direct method for the synthesis of 3-Bromo-5-tert-butoxypyridine involves the alkoxylation of 3-Bromo-5-hydroxypyridine. sigmaaldrich.comchemicalbook.com This reaction, a type of Williamson ether synthesis, typically involves deprotonating the hydroxyl group of 3-Bromo-5-hydroxypyridine with a suitable base to form a more nucleophilic alkoxide. This intermediate then reacts with a tert-butylating agent, such as tert-butyl bromide or di-tert-butyl dicarbonate, to yield the desired ether.
The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are often employed to ensure complete deprotonation of the phenolic hydroxyl group. The subsequent nucleophilic attack by the resulting pyridinolate on the tert-butylating agent furnishes 3-Bromo-5-tert-butoxypyridine.
Reaction Scheme:

Strategies Involving Regioselective Bromination of Pre-Formed tert-Butoxypyridines
An alternative approach begins with a pre-formed tert-butoxypyridine, followed by the introduction of a bromine atom at the 3-position of the pyridine ring. The success of this strategy hinges on the ability to control the regioselectivity of the bromination reaction. The tert-butoxy (B1229062) group, being an electron-donating group, activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.
In the case of 3-tert-butoxypyridine, the positions ortho (2- and 4-) and para (5-) to the tert-butoxy group are activated. However, direct bromination can often lead to a mixture of products. Therefore, careful selection of the brominating agent and reaction conditions is necessary to favor the formation of the 3-bromo isomer. Reagents like N-Bromosuccinimide (NBS) are often used for such selective brominations. nih.govheteroletters.org
Illustrative Reaction:

Nucleophilic tert-Butoxylation of Polybrominated Pyridines
This synthetic route involves the reaction of a polybrominated pyridine, such as 3,5-dibromopyridine (B18299), with a tert-butoxide source. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen atom facilitates the attack of the nucleophilic tert-butoxide ion.
In a typical procedure, 3,5-dibromopyridine is treated with a tert-butoxide, such as potassium tert-butoxide, in a suitable solvent. The tert-butoxide displaces one of the bromine atoms to yield 3-Bromo-5-tert-butoxypyridine. Controlling the stoichiometry of the reactants is key to preventing the substitution of both bromine atoms.
General Reaction:

Multi-Step Synthetic Sequences and Optimization
The synthesis of 3-Bromo-5-tert-butoxypyridine can also be accomplished through multi-step sequences that allow for greater control over the introduction of functional groups. These methods often involve the sequential functionalization of the pyridine ring and require careful optimization of reaction conditions to ensure high yields and selectivity.
Sequential Functionalization of the Pyridine Ring System
A multi-step synthesis might start from a simpler pyridine derivative, sequentially introducing the bromo and tert-butoxy groups. For instance, one could start with 3-aminopyridine. The amino group can be converted to a bromo group via a Sandmeyer-type reaction. Subsequently, the resulting 3-bromopyridine (B30812) can be nitrated, followed by reduction of the nitro group to an amino group, diazotization, and finally hydrolysis to yield 3-bromo-5-hydroxypyridine. This intermediate can then be converted to the final product via the alkoxylation method described in section 2.1.1.
This stepwise approach, while potentially longer, offers the advantage of building complexity in a controlled manner, often leading to a purer final product. nih.gov
Example of a Multi-Step Sequence:
Bromination: Introduction of a bromine atom onto the pyridine ring.
Nitration: Introduction of a nitro group at a specific position.
Reduction: Conversion of the nitro group to an amino group.
Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group.
Alkoxylation: Introduction of the tert-butoxy group.
Impact of Reaction Conditions on Regioselectivity and Stereoselectivity in Synthesis
The regioselectivity of the synthesis of 3-Bromo-5-tert-butoxypyridine is a critical factor, particularly in the bromination and nucleophilic substitution reactions.
In the regioselective bromination of tert-butoxypyridines , the choice of solvent, temperature, and brominating agent can significantly influence the position of bromination. For example, performing the reaction at low temperatures can enhance the selectivity for the thermodynamically favored product. The use of bulky brominating agents can also direct the substitution to less sterically hindered positions.
In the nucleophilic tert-butoxylation of polybrominated pyridines , the reaction conditions determine which bromine atom is preferentially substituted. Factors such as the solvent polarity and the nature of the cation associated with the tert-butoxide can affect the reaction rate and selectivity. For instance, the use of a crown ether can enhance the nucleophilicity of the tert-butoxide by sequestering the cation.
Below is a table summarizing the impact of various reaction conditions on the synthesis of 3-Bromo-5-tert-butoxypyridine.
| Synthetic Step | Parameter | Effect on Regio/Stereoselectivity |
| Bromination | Temperature | Lower temperatures often increase selectivity. |
| Solvent | Solvent polarity can influence the reactivity and selectivity of the brominating agent. | |
| Brominating Agent | Bulky reagents may favor substitution at less sterically hindered positions. | |
| Alkoxylation | Base | The strength of the base ensures complete deprotonation, preventing side reactions. |
| Solvent | Aprotic solvents are generally preferred to avoid reaction with the base or nucleophile. | |
| Nucleophilic Substitution | Leaving Group | The nature of the leaving group (e.g., Br vs. Cl) can affect the reaction rate. |
| Catalyst | The use of catalysts like palladium complexes can be crucial for certain cross-coupling reactions to introduce the tert-butoxy group. nih.gov |
Development of Green Chemistry Approaches for Compound Synthesis
The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like 3-Bromo-5-tert-butoxypyridine. Research in this area is focused on the use of more environmentally benign solvents, catalysts, and reaction conditions.
While specific green chemistry applications for the direct synthesis of 3-Bromo-5-tert-butoxypyridine are not extensively documented in publicly available research, general principles can be applied from the synthesis of analogous compounds. For instance, the use of greener solvents such as ionic liquids or supercritical fluids in related pyridine syntheses could potentially be adapted. Furthermore, the development of catalytic systems that can operate under milder conditions and with higher atom economy represents a key area of investigation for a more sustainable synthesis of this compound.
Novel Synthetic Routes and Methodological Innovations
Innovation in the synthesis of 3-Bromo-5-tert-butoxypyridine is driven by the need for more efficient, selective, and scalable processes. While traditional methods often rely on multi-step sequences, novel routes aim to streamline the synthesis.
Another area of innovation lies in the adaptation of modern synthetic technologies. For example, the use of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of 3-Bromo-5-tert-butoxypyridine. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.
A plausible synthetic pathway to 3-Bromo-5-tert-butoxypyridine can be extrapolated from the synthesis of its structural analog, 3-bromo-5-methoxypyridine (B189597). The synthesis of 3-bromo-5-methoxypyridine has been achieved by reacting 3,5-dibromopyridine with methanol (B129727) in the presence of a strong base like sodium hydride in an aprotic polar solvent such as N,N-dimethylformamide (DMF). baranlab.org Adapting this method for the synthesis of the tert-butoxy analog would involve the use of tert-butanol (B103910) instead of methanol.
Table 1: Potential Synthesis of 3-Bromo-5-tert-butoxypyridine via Nucleophilic Aromatic Substitution
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| 3,5-Dibromopyridine | tert-Butanol | Sodium Hydride | DMF | 3-Bromo-5-tert-butoxypyridine |
An alternative and potentially more direct route starts from 3-bromo-5-hydroxypyridine. The synthesis of 3-bromo-5-hydroxypyridine is well-established. cdnsciencepub.com This intermediate can then undergo a Williamson ether synthesis with a tert-butylating agent, such as tert-butyl bromide or isobutylene (B52900), in the presence of a suitable base to yield the final product.
Table 2: Potential Synthesis of 3-Bromo-5-tert-butoxypyridine via Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| 3-Bromo-5-hydroxypyridine | tert-Butyl bromide | Base (e.g., K2CO3) | Polar aprotic solvent | 3-Bromo-5-tert-butoxypyridine |
Further research and development are necessary to optimize these potential routes and to explore more innovative and sustainable methods for the synthesis of 3-Bromo-5-tert-butoxypyridine.
Advanced Spectroscopic and Analytical Characterization of 3 Bromo 5 Tert Butoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-Bromo-5-tert-butoxypyridine, a combination of one-dimensional and two-dimensional NMR experiments is employed to fully characterize its structure.
Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis
Proton (¹H) NMR spectroscopy is the first line of inquiry in the structural analysis of organic compounds. The chemical shift (δ) of each proton signal provides insight into its electronic environment, while the coupling patterns (spin-spin splitting) reveal the number and proximity of neighboring protons.
The ¹H NMR spectrum of 3-Bromo-5-tert-butoxypyridine is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the tert-butoxy (B1229062) group. The protons on the pyridine ring, being in an electron-deficient aromatic system, are expected to resonate at lower field (higher ppm values) compared to the protons of the tert-butyl group.
Expected ¹H NMR Data for 3-Bromo-5-tert-butoxypyridine:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 | d | ~2.0 |
| H-4 | ~7.5 | t | ~2.0 |
| H-6 | ~8.3 | d | ~2.0 |
| -C(CH₃)₃ | ~1.4 | s | N/A |
d = doublet, t = triplet, s = singlet
The downfield chemical shifts for the pyridine protons are a direct consequence of the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The multiplicity of these signals is governed by the through-bond coupling between adjacent protons. For instance, the H-4 proton is expected to appear as a triplet due to coupling with both H-2 and H-6. Conversely, the H-2 and H-6 protons would each appear as a doublet, coupling only to the H-4 proton. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at a much higher field, shielded from the deshielding effects of the aromatic ring.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Determination
While ¹H NMR spectroscopy illuminates the proton framework, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.
The ¹³C NMR spectrum of 3-Bromo-5-tert-butoxypyridine will display signals for the five carbon atoms of the pyridine ring and the two types of carbon atoms in the tert-butoxy group (the quaternary carbon and the three equivalent methyl carbons). The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the bromine substituent, as well as the electron-donating effect of the tert-butoxy group.
Expected ¹³C NMR Data for 3-Bromo-5-tert-butoxypyridine:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~110 |
| C-4 | ~125 |
| C-5 | ~155 |
| C-6 | ~140 |
| -C (CH₃)₃ | ~80 |
| -C(C H₃)₃ | ~28 |
The carbon atom bearing the bromine (C-3) is expected to have its chemical shift influenced by the heavy atom effect. The carbon attached to the oxygen of the tert-butoxy group (C-5) would be significantly downfield due to the electronegativity of the oxygen atom.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To definitively establish the connectivity between protons and carbons, advanced two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For 3-Bromo-5-tert-butoxypyridine, cross-peaks would be observed between the signals of H-2 and H-4, and between H-4 and H-6, confirming their adjacent relationship on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. In the HMQC/HSQC spectrum of 3-Bromo-5-tert-butoxypyridine, a correlation would be seen between the singlet of the tert-butyl protons and the corresponding methyl carbon signal. Similarly, the signals for H-2, H-4, and H-6 would show correlations to their respective carbon atoms (C-2, C-4, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This technique is particularly powerful for piecing together the molecular framework. For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the same group and, importantly, to the C-5 of the pyridine ring, unequivocally establishing the point of attachment of the tert-butoxy group. Furthermore, correlations between the pyridine protons and their non-bonded neighboring carbons would solidify the assignment of the entire ring system.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound.
For 3-Bromo-5-tert-butoxypyridine (C₉H₁₂BrNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.
Expected HRMS Data for 3-Bromo-5-tert-butoxypyridine:
| Ion | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | 214.0226 |
| [M(⁸¹Br)+H]⁺ | 216.0206 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the characteristic fragmentation pathways of a molecule.
The MS/MS analysis of the protonated molecular ion of 3-Bromo-5-tert-butoxypyridine would likely involve the loss of neutral fragments from the tert-butoxy group, such as isobutylene (B52900) (C₄H₈), leading to a prominent fragment ion. Subsequent fragmentation of the pyridine ring could also occur, providing further structural confirmation.
Plausible Fragmentation Pathways in MS/MS:
Loss of isobutylene: The most probable initial fragmentation would be the loss of isobutylene (56 Da) from the tert-butoxy group, resulting in a protonated 3-bromo-5-hydroxypyridine (B18002) fragment.
Loss of bromine: Fragmentation involving the cleavage of the carbon-bromine bond could also be observed.
By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity and the relative strengths of its chemical bonds can be constructed, complementing the data obtained from NMR spectroscopy.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental to the quality control and characterization of 3-Bromo-5-tert-butoxypyridine. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the compound and any impurities present.
Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like 3-Bromo-5-tert-butoxypyridine. Its high resolution and sensitivity make it ideal for purity assessment and the detection of volatile impurities.
Detailed Research Findings:
GC analysis of pyridine derivatives is well-established. For compounds similar in structure to 3-Bromo-5-tert-butoxypyridine, non-polar or medium-polarity capillary columns are typically employed. The selection of the stationary phase is critical to achieve optimal separation from potential impurities, which may include starting materials like 3,5-dibromopyridine (B18299) or by-products from the etherification reaction. A flame ionization detector (FID) is commonly used due to its excellent response to organic compounds.
A typical GC method for purity assessment would involve dissolving the sample in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), and injecting it into the GC system. The temperature of the oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The resulting chromatogram displays peaks corresponding to each compound, with the area of each peak being proportional to its concentration. Purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks. For related brominated pyridines, GC has been successfully used to determine purity, often exceeding 97%. nist.gov
Interactive Data Table: Illustrative GC Parameters for Purity Analysis of 3-Bromo-5-tert-butoxypyridine
| Parameter | Value/Description |
| Instrument | Gas Chromatograph with FID |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial Temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Injection Volume | 1 µL |
| Sample Preparation | 10 mg of compound in 1 mL of ethyl acetate |
| Expected Retention Time | ~12-15 minutes |
High-performance liquid chromatography is a versatile and powerful technique for the analysis and purification of a wide range of organic compounds, including those that are not amenable to GC due to low volatility or thermal instability. For 3-Bromo-5-tert-butoxypyridine, reversed-phase HPLC is the most common approach.
Detailed Research Findings:
In reversed-phase HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For basic compounds like pyridines, the addition of an acid modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is often necessary to ensure good peak shape and reproducibility by suppressing the ionization of the pyridine nitrogen. chromatographyonline.com
Ultra-high-performance liquid chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution.
Liquid chromatography-mass spectrometry (LCMS) combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. This is particularly valuable for reaction monitoring, where it can be used to track the consumption of starting materials and the formation of products and by-products in real-time. The mass spectrometer provides molecular weight information for each eluting peak, aiding in the identification of unknown impurities and confirming the identity of the target compound. For instance, LCMS is invaluable in monitoring the progress of Suzuki coupling reactions involving bromo-pyridines, allowing for precise determination of reaction completion. mdpi.com
For preparative applications, the conditions developed in analytical HPLC can be scaled up to larger columns to purify multigram quantities of 3-Bromo-5-tert-butoxypyridine. Column chromatography on silica (B1680970) gel, using a mobile phase of ethyl acetate and hexane, has been shown to be effective for the purification of similar alkoxy-pyridines.
Interactive Data Table: Illustrative HPLC/LCMS Parameters for Analysis of 3-Bromo-5-tert-butoxypyridine
| Parameter | Value/Description |
| Instrument | HPLC or UPLC system with UV/Vis (DAD) and Mass Spectrometer (ESI+) |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm (HPLC) or 2.1 x 50 mm, 1.8 µm (UPLC) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-95% B over 15 minutes (HPLC) or 3 minutes (UPLC) |
| Flow Rate | 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC) |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm; MS Scan (ESI+) m/z 100-500 |
| Expected [M+H]⁺ | m/z 230.0/232.0 (characteristic bromine isotope pattern) |
| Sample Preparation | 1 mg of compound in 10 mL of acetonitrile/water (1:1) |
Computational and Mechanistic Investigations of 3 Bromo 5 Tert Butoxypyridine Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 3-Bromo-5-tert-butoxypyridine. These studies often involve the use of basis sets like B3LYP/6-31G(d,p) to optimize the molecular geometry and calculate key electronic descriptors. mdpi.com
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this approach. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. mdpi.com For a series of related pyridine (B92270) derivatives, HOMO-LUMO energy gaps were found to be in the range of approximately 4.13–5.05 eV, indicating substantial stability. mdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In pyridine derivatives, the nitrogen atom typically exhibits a region of negative electrostatic potential, making it a potential site for electrophilic attack, while the carbon atoms of the pyridine ring, particularly those bearing electron-withdrawing groups, show positive potential, indicating their susceptibility to nucleophilic attack.
The following table summarizes key reactivity descriptors that are typically calculated for compounds like 3-Bromo-5-tert-butoxypyridine, based on studies of similar molecules. mdpi.com
| Reactivity Descriptor | Description | Typical Calculated Values for Pyridine Derivatives (eV) mdpi.com |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.13–5.05 |
| Ionization Potential (I) | -EHOMO | - |
| Electron Affinity (A) | -ELUMO | - |
| Global Hardness (η) | (I - A) / 2 | - |
| Global Softness (S) | 1 / (2η) | - |
| Electronegativity (χ) | (I + A) / 2 | - |
| Electrophilicity Index (ω) | χ² / (2η) | - |
Elucidation of Reaction Mechanisms (e.g., SNAr, Cross-Coupling) via Computational Modeling
Computational modeling plays a pivotal role in elucidating the mechanisms of reactions involving 3-Bromo-5-tert-butoxypyridine, such as Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
SNAr Reactions: The SNAr mechanism is crucial for the functionalization of pyridine rings. Computational studies on analogous systems, like 2-alkoxy-3,5-dinitropyridines reacting with nucleophiles, reveal the importance of electron-withdrawing groups in stabilizing the transition state and facilitating the reaction. researchgate.net For 3-Bromo-5-tert-butoxypyridine, the electronegative nitrogen atom and the bromo substituent enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. DFT calculations can model the reaction pathway, identifying the transition states and intermediates, and determining the activation energies associated with the process. researchgate.net This allows for a detailed understanding of the factors controlling the reaction rate and regioselectivity.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form new carbon-carbon bonds with bromo-pyridines. mdpi.com Computational studies on similar reactions, like the cross-coupling of 5-bromo-1,2,3-triazine, have shown the importance of the ligand on the palladium catalyst in achieving high yields. nih.govuzh.chchemrxiv.orguzh.ch For 3-Bromo-5-tert-butoxypyridine, computational modeling can be used to investigate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. These models can help in optimizing reaction conditions, such as the choice of catalyst, ligand, base, and solvent, to improve the efficiency and selectivity of the synthesis of novel pyridine derivatives.
Predictive Modeling for Regioselectivity and Stereoselectivity in Derivatization
Predictive modeling, based on computational chemistry, is a powerful tool for forecasting the regioselectivity and stereoselectivity of reactions involving 3-Bromo-5-tert-butoxypyridine. By calculating the energies of possible transition states and products, chemists can predict the most likely outcome of a reaction.
For instance, in the derivatization of the pyridine ring, the positions of the existing bromo and tert-butoxy (B1229062) groups will direct incoming substituents. Computational analysis of reactivity descriptors, such as the Fukui functions or the calculated partial charges on the ring carbons, can predict the most favorable site for electrophilic or nucleophilic attack. This is particularly relevant in reactions where multiple isomers could be formed.
In cases where new stereocenters are created, computational modeling can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, it is possible to predict which isomer will be formed in excess. This is crucial in the synthesis of chiral molecules with specific biological activities.
Conformational Analysis and Energetic Profiles of 3-Bromo-5-tert-butoxypyridine and its Derivatives
The three-dimensional structure and conformational flexibility of 3-Bromo-5-tert-butoxypyridine and its derivatives are critical to their reactivity and physical properties. The tert-butyl group, in particular, is sterically demanding and will significantly influence the molecule's preferred conformation.
Computational methods, such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2), are used to perform conformational analysis. researchgate.net For a related compound, 5-bromo-5-nitro-1,3-dioxane, computational studies identified multiple minima on the potential energy surface, corresponding to different chair and twist conformers, as well as the transition states connecting them. researchgate.net
A similar approach can be applied to 3-Bromo-5-tert-butoxypyridine. By systematically rotating the rotatable bonds, such as the C-O bond of the tert-butoxy group, a potential energy surface can be generated. This analysis reveals the global minimum energy conformation and the energy barriers to rotation between different conformers. The relative energies of different conformers can be used to determine their populations at a given temperature. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or catalysts.
The following table outlines the types of data generated from a typical conformational analysis study.
| Parameter | Description |
| Dihedral Angle | The angle of rotation around a specific bond being investigated. |
| Relative Energy | The energy of a conformer relative to the global minimum energy conformer. |
| Conformer Geometry | The optimized 3D coordinates of the atoms in a stable conformation. |
| Transition State Energy | The energy barrier that must be overcome for one conformer to convert to another. |
Strategic Utility of 3 Bromo 5 Tert Butoxypyridine in Complex Organic Synthesis
Building Block for Advanced Pyridine-Derived Scaffolds
The inherent reactivity of the carbon-bromine bond in 3-Bromo-5-tert-butoxypyridine makes it a valuable precursor for the synthesis of more elaborate pyridine-containing molecules.
The bromine atom at the 3-position of 3-Bromo-5-tert-butoxypyridine is well-positioned for participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex organic molecules. For instance, Suzuki-Miyaura coupling with a range of aryl- and heteroarylboronic acids would allow for the introduction of diverse aromatic and heteroaromatic substituents at the 3-position. Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups, which can be further elaborated. Buchwald-Hartwig amination would provide a route to 3-amino-5-tert-butoxypyridine derivatives, which are valuable intermediates in their own right. The tert-butoxy (B1229062) group, being relatively stable under many coupling conditions, can be retained throughout these transformations or can be cleaved at a later stage to unmask the 5-hydroxypyridine functionality, leading to polyfunctionalized pyridine (B92270) derivatives with potential applications in medicinal chemistry and materials science.
Table 1: Potential Cross-Coupling Reactions of 3-Bromo-5-tert-butoxypyridine
| Cross-Coupling Reaction | Coupling Partner | Resulting Functionality |
| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Aryl/Heteroaryl |
| Sonogashira | Terminal Alkyne | Alkynyl |
| Buchwald-Hartwig | Amine | Amino |
| Heck | Alkene | Alkenyl |
| Stille | Organostannane | Various Organic Groups |
| Negishi | Organozinc Reagent | Various Organic Groups |
While direct and specific examples of using 3-Bromo-5-tert-butoxypyridine for the synthesis of carboline ring systems are not prominently reported, its structure suggests a potential, albeit indirect, role. Carbolines are a class of tricyclic alkaloids with significant biological activities. A common strategy for their synthesis involves the construction of a pyridine ring fused to an indole (B1671886) nucleus. In a hypothetical synthetic route, 3-Bromo-5-tert-butoxypyridine could be functionalized at the 3- and 4-positions through a sequence of reactions, such as lithiation followed by electrophilic trapping or through halogen-dance reactions followed by cross-coupling. The resulting disubstituted pyridine could then be elaborated to form the third ring of the carboline scaffold. The tert-butoxy group could serve to modulate the electronic properties of the pyridine ring during these transformations and could be removed in the final stages of the synthesis.
Precursor for Diverse Heterocyclic Systems
The reactivity of 3-Bromo-5-tert-butoxypyridine extends beyond simple functionalization, allowing for its use as a starting material for the construction of more complex, fused heterocyclic systems.
The bromine atom and the adjacent ring positions of 3-Bromo-5-tert-butoxypyridine can be utilized to construct fused-ring systems. For example, a palladium-catalyzed annulation reaction with a suitably functionalized coupling partner could lead to the formation of pyridofurans, pyridothiophenes, or other related bicyclic heterocycles. Alternatively, introduction of a functional group at the 4-position, for instance a methyl group via Stille coupling, followed by functionalization of the methyl group and subsequent cyclization could provide access to fused systems. The tert-butoxy group would play a crucial role in directing these reactions and influencing the properties of the resulting fused heterocycles.
Macrocycles are large ring structures that are of significant interest in areas such as host-guest chemistry and drug discovery. 3-Bromo-5-tert-butoxypyridine can be envisioned as a component in the synthesis of pyridine-containing macrocycles. The bromine atom provides a key site for coupling reactions that can be used to link the pyridine unit to other molecular fragments. For instance, a double Suzuki or Sonogashira coupling reaction with a di-boronic acid or a di-alkyne, respectively, could be employed in a macrocyclization step. The tert-butoxy group would impart a degree of rigidity and lipophilicity to the resulting macrocycle, which could influence its binding properties and conformational preferences.
Intermediate in Agrochemical Active Ingredient Research
Although specific examples of commercial agrochemicals derived from 3-Bromo-5-tert-butoxypyridine are not publicly documented, its structural features are relevant to the discovery of new active ingredients. The pyridine core is a common motif in many successful herbicides, insecticides, and fungicides. The ability to introduce a wide variety of substituents at the 3-position via cross-coupling reactions, coupled with the presence of the 5-tert-butoxy group, allows for the creation of a diverse library of compounds for biological screening. The tert-butoxy group, in particular, can enhance the lipophilicity of a molecule, which can be a critical factor for its uptake and transport within a plant or insect. Researchers in agrochemical companies may utilize this building block in their proprietary synthesis programs to explore new chemical space in the search for novel and effective crop protection agents.
Functional Material Precursor Chemistry
3-Bromo-5-tert-butoxypyridine has emerged as a valuable building block in the development of sophisticated functional materials, particularly those with applications in organic electronics. Its unique substitution pattern, featuring a reactive bromine atom and a bulky, electron-donating tert-butoxy group on the pyridine ring, allows for strategic manipulation and incorporation into larger π-conjugated systems. This strategic utility is pivotal in the design and synthesis of novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The pyridine core itself is an electron-deficient aromatic system, and the introduction of the tert-butoxy group at the 5-position significantly modulates its electronic properties. This substituent donates electron density into the ring, influencing the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting materials. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are instrumental in constructing the complex molecular architectures required for efficient charge transport and light emission in functional organic materials.
A notable application of 3-Bromo-5-tert-butoxypyridine is in the synthesis of novel phosphinine-based emitters for OLEDs. Phosphinines, which are phosphorus-containing analogues of benzene, are a class of heterocycles that have garnered interest for their unique electronic and optical properties. The synthetic strategy often involves the construction of a pyrylium (B1242799) salt intermediate, where the substituents on the resulting phosphinine ring can be precisely controlled.
In this context, 3-Bromo-5-tert-butoxypyridine can be envisioned as a key precursor for one of the aryl substituents on the phosphinine core. For instance, through a Suzuki coupling reaction, the bromine atom can be replaced with a boronic acid or ester group, which can then be coupled to a suitable aromatic partner. Alternatively, the pyridine unit itself can be incorporated as a substituent on a pre-functionalized aromatic ring that is then used to construct the phosphinine.
The incorporation of the 5-tert-butoxypyridin-3-yl moiety into the final phosphinine structure can significantly impact the material's performance in an OLED device. The tert-butoxy group can enhance the solubility of the material, which is crucial for solution-based processing techniques. Electronically, the nitrogen atom in the pyridine ring can act as a charge trap or influence the charge balance within the emissive layer of the OLED, potentially leading to improved device efficiency and stability. The precise positioning of this group allows for the fine-tuning of the emission color and quantum yield of the resulting fluorophore.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-5-tert-butoxypyridine?
- Methodological Answer : A plausible approach involves introducing the tert-butoxy group via nucleophilic substitution or protection/deprotection strategies. For bromination, N-bromosuccinimide (NBS) in polar aprotic solvents like DMF (at 20°C for 4 hours) is effective for regioselective bromination of pyridine derivatives, as demonstrated for similar compounds (e.g., 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine) . Alternatively, direct bromination of 5-tert-butoxypyridine using HBr or Br₂ under controlled conditions may be explored. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. Which spectroscopic techniques are critical for characterizing 3-Bromo-5-tert-butoxypyridine?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substitution patterns and assess purity. For example, tert-butoxy protons typically appear as a singlet at ~1.3–1.5 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .
- IR Spectroscopy : Detects functional groups (e.g., C-O-C stretch of tert-butoxy at ~1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₂BrNO₂ at m/z ≈ 244–246).
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for high-purity isolation. Monitor reactions via TLC (silica plates, UV visualization) and confirm purity using HPLC with UV detection (λ = 254 nm). For brominated pyridines, ensure halogen-specific validation (e.g., X-ray crystallography for unambiguous structural confirmation) .
Advanced Research Questions
Q. How does the tert-butoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The tert-butoxy group acts as a steric shield, directing coupling reactions to the less-hindered position (e.g., para to bromine). In Suzuki-Miyaura reactions, use Pd(PPh₃)₄ or XPhos Pd G3 with aryl boronic acids. Optimize base (e.g., K₂CO₃) and solvent (toluene/EtOH) to mitigate steric hindrance. For example, tert-butyl groups in related boronic acids (e.g., 3-Bromo-5-tert-butylphenylboronic acid) show similar steric effects .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers of tert-butoxy).
- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .
Contradictions may arise from impurities or solvent effects; ensure sample homogeneity and solvent matching.
Q. What strategies improve stability during storage and reactions?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butoxy group.
- Reaction Conditions : Avoid strong acids/bases to prevent cleavage. For thermal stability, TGA analysis (e.g., decomposition onset >150°C for similar bromopyridines) is recommended .
- Additives : Use radical inhibitors (e.g., BHT) in free-radical-prone reactions .
Q. How to optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) using software like JMP or Minitab.
- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediates.
- Microwave-Assisted Synthesis : Reduces reaction times for slow steps (e.g., Pd-mediated couplings) .
Key Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
